Molecular structure and weight of 5-Ethoxyquinoline-8-sulfonyl chloride
Molecular structure and weight of 5-Ethoxyquinoline-8-sulfonyl chloride
This technical guide details the molecular architecture, synthesis, and application of 5-Ethoxyquinoline-8-sulfonyl chloride , a specialized heterocyclic building block used in medicinal chemistry and fluorescent probe development.
CAS Registry Number: 1601877-87-5 Compound Class: Heterocyclic Sulfonyl Chloride Core Application: Medicinal Chemistry Scaffolding & Fluorescent Derivatization
Executive Summary
5-Ethoxyquinoline-8-sulfonyl chloride is a bifunctional quinoline derivative characterized by an electron-donating ethoxy group at the C5 position and a highly reactive chlorosulfonyl electrophile at the C8 position. Unlike the more common 8-quinoline sulfonyl chloride, the introduction of the 5-ethoxy substituent alters the electronic density of the aromatic core, modulating both the chemical reactivity of the sulfonyl group and the photophysical properties (fluorescence) of the resulting sulfonamides. This compound serves as a critical intermediate for synthesizing sulfonamide-based libraries targeting metalloenzymes, GPCRs, and bacterial pathways.
Molecular Architecture & Physicochemical Properties
The molecule comprises a bicyclic quinoline core. The 5-ethoxy group acts as a strong electron-donating group (EDG) via resonance, increasing electron density in the carbocyclic ring. This activation directs electrophilic substitutions and influences the pKa of the quinoline nitrogen. The 8-sulfonyl chloride moiety is the primary reactive handle, positioned para to the ethoxy group, creating a "push-pull" electronic system that stabilizes the core while maintaining high reactivity toward nucleophiles.
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | 5-Ethoxyquinoline-8-sulfonyl chloride |
| Molecular Formula | C₁₁H₁₀ClNO₃S |
| Molecular Weight | 271.72 g/mol |
| Exact Mass | 271.007 g/mol |
| Physical State | Solid (Typically off-white to pale yellow powder) |
| Solubility | Soluble in DCM, THF, Acetonitrile; Hydrolyzes in Water |
| Storage | Inert atmosphere (Ar/N₂), < -20°C, Moisture-sensitive |
| SMILES | CCOC1=C2C=CC=NC2=C(S(=O)(=O)Cl)C=C1 |
Synthetic Pathways & Manufacturing[5][6]
The synthesis of 5-Ethoxyquinoline-8-sulfonyl chloride typically follows a regioselective electrophilic aromatic substitution pathway. The presence of the ethoxy group at C5 is crucial; it directs the incoming chlorosulfonyl group to the C8 position (para-direction) rather than C6, ensuring high regiochemical purity.
Core Synthesis Protocol
-
Precursor Preparation: O-Alkylation of 5-hydroxyquinoline with ethyl iodide/potassium carbonate to yield 5-ethoxyquinoline.
-
Chlorosulfonation: Treatment of 5-ethoxyquinoline with excess chlorosulfonic acid (
). The reaction serves two functions: it introduces the sulfonic acid group and converts it in situ to the sulfonyl chloride. -
Isolation: Quenching over crushed ice to precipitate the sulfonyl chloride, avoiding hydrolysis.
Visualization: Synthetic Workflow
Figure 1: Regioselective synthesis pathway starting from 5-hydroxyquinoline. The 5-ethoxy group directs sulfonation to the 8-position.
Reactivity & Functionalization[5][6][7]
The sulfonyl chloride group is a "hard" electrophile. In drug discovery, it is almost exclusively used to generate sulfonamides (by reacting with amines) or sulfonate esters (with alcohols).
Mechanism of Action: Sulfonamide Formation
When reacting with a primary or secondary amine, the nitrogen lone pair attacks the sulfur center. The 5-ethoxy group plays a subtle role here: by donating electron density into the ring, it slightly destabilizes the S-Cl bond compared to unsubstituted quinoline, potentially accelerating the reaction rate while making the final sulfonamide more stable against metabolic cleavage.
Experimental Protocol: General Coupling
-
Dissolution: Dissolve 1.0 eq of amine in anhydrous DCM.
-
Base Addition: Add 1.5 eq of TEA or DIPEA to scavenge HCl.
-
Addition: Add 1.0 eq of 5-Ethoxyquinoline-8-sulfonyl chloride dropwise at 0°C.
-
Monitoring: Reaction is usually complete in <2 hours (TLC/LCMS).
-
Workup: Wash with dilute citric acid (to remove unreacted amine/quinoline) and brine.
Visualization: Nucleophilic Substitution Mechanism
Figure 2: Mechanistic flow of sulfonamide bond formation. The chloride acts as the leaving group upon nucleophilic attack by the amine.
Applications in Drug Discovery[5][6][7][8][9][10]
Metalloprotein Inhibition
Quinoline-8-sulfonamides are privileged scaffolds for chelating metal ions in active sites. The nitrogen of the quinoline ring and the sulfonamide nitrogen (after deprotonation) can form bidentate chelates with metals like
Fluorescent Labeling (Dansyl Analogues)
While Dansyl chloride is the standard for fluorescent tagging, 8-quinoline sulfonyl chlorides offer distinct Stokes shifts and environmental sensitivity. The 5-ethoxy substituent enhances the quantum yield compared to the unsubstituted quinoline, making this compound valuable for designing "turn-on" fluorescent probes for biological assays.
Analytical Characterization & QC
To ensure data integrity in research, the following analytical signatures must be verified:
-
1H NMR (DMSO-d6):
-
Ethoxy Group: Triplet at ~1.4 ppm (
), Quartet at ~4.2 ppm ( ). -
Quinoline Ring: Distinct aromatic protons. The H-6 and H-7 protons will appear as doublets (or dd) in the 7.0–8.5 ppm range, showing ortho-coupling.
-
-
LC-MS (ESI):
-
In methanol/water, the chloride typically hydrolyzes or methylates. Look for the mass of the methyl ester (
) or the sulfonic acid ( ) rather than the parent chloride ion. -
Parent Mass (Acid form): ~253.2 Da (
).
-
-
Purity Check:
-
Verify absence of 5-ethoxyquinoline (starting material) and sulfonic acid (hydrolysis product).
-
References
-
PubChem. (2025).[1][2] 5-Ethoxyquinoline-8-sulfonyl chloride (Compound Summary). National Library of Medicine. [Link]
-
Musiol, R. et al. (2024). Design, Synthesis, and Anticancer Activities of Quinoline-5-Sulfonamides. National Institutes of Health (NIH). [Link]
-
Matrix Fine Chemicals. (2025). Quinoline-8-sulfonyl chloride Derivatives and Specifications. Matrix Fine Chemicals. [Link]
